molecular formula C10H12BrClMgO B14892686 (4-(4-Chlorophenoxy)butyl)magnesium bromide

(4-(4-Chlorophenoxy)butyl)magnesium bromide

Cat. No.: B14892686
M. Wt: 287.86 g/mol
InChI Key: PURVTWVOQKYCLO-UHFFFAOYSA-M
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Description

(4-(4-chlorophenoxy)butyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This specific compound features a 4-chlorophenoxy group attached to a butyl chain, which is bonded to magnesium bromide in a THF solution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4-(4-chlorophenoxy)butyl)magnesium bromide typically involves the reaction of 4-(4-chlorophenoxy)butyl bromide with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

4-(4-chlorophenoxy)butyl bromide+Mg(4-(4-chlorophenoxy)butyl)magnesium bromide\text{4-(4-chlorophenoxy)butyl bromide} + \text{Mg} \rightarrow \text{this compound} 4-(4-chlorophenoxy)butyl bromide+Mg→(4-(4-chlorophenoxy)butyl)magnesium bromide

Industrial Production Methods

Industrial production of Grignard reagents, including this compound, often involves large-scale reactors with precise control over temperature and atmosphere to ensure high yield and purity. The process may include continuous flow systems to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-(4-chlorophenoxy)butyl)magnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Participates in cross-coupling reactions like the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: THF is commonly used due to its ability to stabilize the Grignard reagent.

Major Products

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Substituted Aromatics: Result from substitution reactions.

    Biaryl Compounds: Produced in Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used in the formation of carbon-carbon bonds, essential in the synthesis of pharmaceuticals and agrochemicals.

    Polymer Chemistry: Involved in the synthesis of specialty polymers.

Biology and Medicine

    Drug Development: Utilized in the synthesis of intermediates for active pharmaceutical ingredients (APIs).

    Bioconjugation: Employed in the modification of biomolecules for research purposes.

Industry

    Material Science: Used in the preparation of advanced materials with specific properties.

    Agriculture: Involved in the synthesis of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of (4-(4-chlorophenoxy)butyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a fundamental step in many organic synthesis processes. The magnesium bromide acts as a stabilizing agent, facilitating the reaction.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylmagnesium Bromide: Similar structure but lacks the butyl chain.

    Phenylmagnesium Bromide: Contains a phenyl group instead of the 4-chlorophenoxy group.

    4-Benzyloxyphenylmagnesium Bromide: Features a benzyloxy group instead of the chlorophenoxy group.

Uniqueness

(4-(4-chlorophenoxy)butyl)magnesium bromide is unique due to its specific structure, which combines the reactivity of the Grignard reagent with the functional properties of the 4-chlorophenoxy group. This combination allows for selective reactions and the synthesis of complex molecules with specific functionalities.

Properties

Molecular Formula

C10H12BrClMgO

Molecular Weight

287.86 g/mol

IUPAC Name

magnesium;1-butoxy-4-chlorobenzene;bromide

InChI

InChI=1S/C10H12ClO.BrH.Mg/c1-2-3-8-12-10-6-4-9(11)5-7-10;;/h4-7H,1-3,8H2;1H;/q-1;;+2/p-1

InChI Key

PURVTWVOQKYCLO-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CCCOC1=CC=C(C=C1)Cl.[Mg+2].[Br-]

Origin of Product

United States

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